molecular formula C9H18O2 B2897042 2-Tert-butyloxan-4-ol CAS No. 1339588-58-7

2-Tert-butyloxan-4-ol

Cat. No.: B2897042
CAS No.: 1339588-58-7
M. Wt: 158.241
InChI Key: FKIAORYWWSODLH-UHFFFAOYSA-N
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Description

It is a liquid at room temperature and has a molecular weight of 158.24 g/mol . This compound is characterized by the presence of a tert-butyl group attached to an oxane ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyloxan-4-ol typically involves the reaction of tert-butyl alcohol with tetrahydropyran under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved efficiency, better control over reaction conditions, and reduced waste generation . Flow microreactor systems are particularly useful for the large-scale synthesis of this compound, as they allow for precise control over temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyloxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted oxane compounds. These products have various applications in organic synthesis and industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyloxan-4-ol stands out due to its unique oxane ring structure, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring specific reactivity patterns and stability under various conditions.

Properties

IUPAC Name

2-tert-butyloxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIAORYWWSODLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(CCO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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